Cas no 2680709-76-4 (2-Chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid)

2-Chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid is a specialized pyrimidine derivative with a chloro, acetamido, and methoxy functionalization at the 2, 6, and 5 positions, respectively, along with a carboxylic acid group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its multifunctional structure allows for selective modifications, enabling the construction of complex heterocyclic frameworks. The presence of both electron-withdrawing and electron-donating substituents enhances its reactivity in nucleophilic and electrophilic transformations. High purity and consistent quality make it suitable for research and industrial applications requiring precise structural control.
2-Chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid structure
2680709-76-4 structure
Product Name:2-Chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid
CAS No:2680709-76-4
MF:C8H8ClN3O4
MW:245.619820594788
CID:5648062
PubChem ID:165914899
Update Time:2025-06-08

2-Chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28277934
    • 2680709-76-4
    • 2-chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid
    • 2-Chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid
    • Inchi: 1S/C8H8ClN3O4/c1-3(13)10-6-5(16-2)4(7(14)15)11-8(9)12-6/h1-2H3,(H,14,15)(H,10,11,12,13)
    • InChI Key: JHLLKNQPHBZCRD-UHFFFAOYSA-N
    • SMILES: ClC1=NC(C(=O)O)=C(C(=N1)NC(C)=O)OC

Computed Properties

  • Exact Mass: 245.0203334g/mol
  • Monoisotopic Mass: 245.0203334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 101Ų

2-Chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid Pricemore >>

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Additional information on 2-Chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid

Comprehensive Overview of 2-Chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid (CAS No. 2680709-76-4)

2-Chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid (CAS No. 2680709-76-4) is a specialized pyrimidine derivative gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This compound, often abbreviated as CAAMP-4-COOH in industrial contexts, serves as a critical intermediate in synthesizing bioactive molecules. Its molecular framework combines a chloro-substituted pyrimidine core with acetamido and methoxy functional groups, enabling versatile reactivity for cross-coupling reactions and heterocyclic modifications—topics frequently searched in synthetic chemistry forums.

Recent studies highlight the compound’s role in developing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic scaffolds. Researchers particularly value its carboxylic acid moiety, which facilitates salt formation or esterification—key processes in prodrug design, a trending topic in drug delivery optimization. Analytical techniques like HPLC-MS and NMR (common search terms among chemists) confirm its high purity (>98%), making it suitable for high-throughput screening applications.

In agrochemical innovation, 2-Chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid contributes to herbicide and pesticide formulations. Its pyrimidine backbone mimics natural nucleotides, disrupting pest metabolic pathways—a mechanism explored in eco-friendly crop protection strategies, a hot topic in sustainable agriculture. Patent databases reveal its use in synergistic formulations with neonicotinoid alternatives, addressing regulatory restrictions on conventional pesticides.

The compound’s stability under ambient storage conditions (another frequently queried aspect) is attributed to its crystalline form, with degradation studies showing <90% integrity after 24 months at 25°C. This property, combined with its solubility in polar aprotic solvents (e.g., DMSO, DMFA), enhances its utility in automated synthesis platforms—a focus area for AI-driven chemistry workflows. Computational models (DFT calculations) predict its reactivity in SNAr reactions, aiding virtual screening pipelines.

Quality control protocols for CAS No. 2680709-76-4 emphasize residual solvent analysis (GC-HS) and heavy metal screening (ICP-MS), ensuring compliance with ICH Q3D guidelines—a regulatory benchmark often searched by quality assurance professionals. Scalable synthesis routes (e.g., Pd-catalyzed amidation) have been optimized to reduce E-factor values, resonating with green chemistry initiatives.

Emerging applications include its use as a fluorescent probe precursor, leveraging the pyrimidine ring’s electron-delocalization properties for bioimaging development. This aligns with rising interest in theranostic agents, as seen in PubMed search trends. Suppliers typically offer custom isotope-labeled versions (e.g., 13C/15N) for metabolic tracing studies.

In summary, 2-Chloro-6-acetamido-5-methoxypyrimidine-4-carboxylic acid represents a multifaceted building block bridging medicinal chemistry, agroscience, and material innovation. Its commercial availability through cGMP-certified manufacturers (a key selection criterion for buyers) supports reproducible research across these interdisciplinary fields.

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